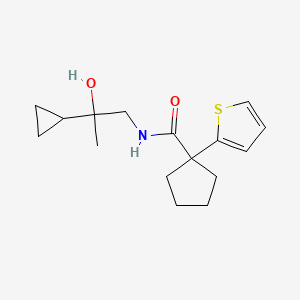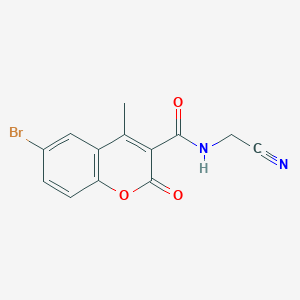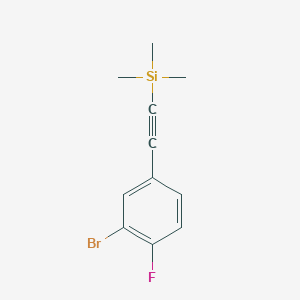
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane is a useful research compound. Its molecular formula is C11H12BrFSi and its molecular weight is 271.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Protecting Groups in Organic Chemistry
In the realm of organic synthesis, trimethylsilyl groups, such as those found in 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane, are used to protect terminal ethynyl groups in Grignard syntheses. For example, a Grignard reagent can be prepared from (p-bromophenylethynyl)-trimethylsilane, and subsequent carbonation yields acids that can be further processed to obtain desired organic compounds. This method of protection is instrumental in the synthesis of complex organic structures (Eaborn, Thompson, & Walton, 1967).
2. Influence in Deprotonation of Fluoroarenes and Chloroarenes
The presence of a bulky trimethylsilyl group, such as in this compound, can significantly influence the reactivity of fluoroarenes and chloroarenes. It can hinder the deprotonation process due to steric hindrance, affecting the kinetics of such reactions. This effect is crucial in understanding the reactivity patterns in halogenated aromatic compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).
3. Role in Synthesis of Fluoroaromatic Compounds
Compounds like this compound are used in the synthesis of fluoroaromatic compounds. They serve as precursors in reactions where the trimethylsilyl group is removed, allowing for further functionalization. This application is significant in the field of materials science and pharmaceuticals, where fluoroaromatic compounds are of high interest (Zhang, Wen, & Du, 1990).
4. Applications in Electronic Materials
Trimethylsilane-based compounds are used in the deposition of thin films for electronic applications. They provide a non-pyrophoric and easily manageable alternative for creating dielectric thin films in semiconductor fabrication. This application is pivotal in the development of advanced electronic devices and materials (Loboda, 1999).
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKPBMMSYAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
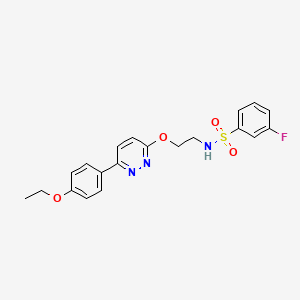

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)
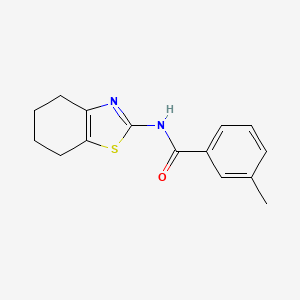
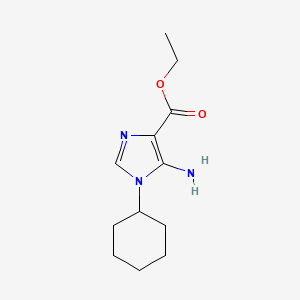
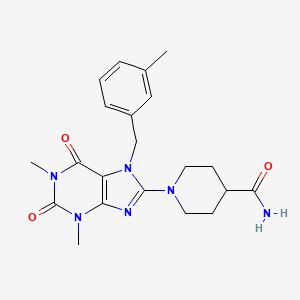
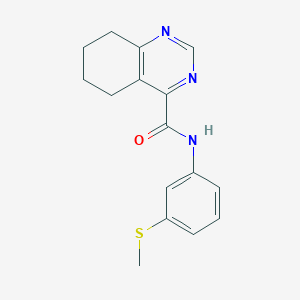


![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)
![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

